molecular formula C8H6N2O2S B3058755 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid CAS No. 915922-58-6

5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid

Cat. No. B3058755
CAS RN: 915922-58-6
M. Wt: 194.21 g/mol
InChI Key: PGUWFIYCECLTFH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described . There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including those structurally related to 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid, have been reviewed for their antitumor activity. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have shown promise in preclinical testing stages for new antitumor drugs (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Thiophene Analogues and Carcinogenicity

Thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The biological activity profiles observed in vitro were consistent with known chemistry, indicating potential carcinogenicity (J. Ashby, J. Styles, D. Anderson, D. Paton, 1978).

Synthesis and Applications in Medicinal Chemistry

Recent achievements in the synthesis of thiophene derivatives have been highlighted, with many exhibiting valuable bioactivities such as antimicrobial, anticancer, and anti-inflammatory activities. Thiophene derivatives are integral in medicinal chemistry, with applications in drug development and organic synthesis (D. Xuan, 2020).

Antioxidant and Anti-inflammatory Agents

Research focused on benzofused thiazole derivatives, closely related to thiophene structures, showed significant in vitro antioxidant and anti-inflammatory activities. These findings suggest the potential of these compounds as alternative therapeutic agents (Dattatraya G. Raut, S. Patil, P. Choudhari, Vikas D. Kadu, A. S. Lawand, M. Hublikar, R. Bhosale, 2020).

Anticancer Agents Development

The Knoevenagel condensation reaction has been utilized in the development of anticancer agents, showing the potential of derivatives involving imidazole and thiophene structures in targeting various cancer cells (Ramya Tokala, Darshana Bora, N. Shankaraiah, 2022).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse and depends on the specific derivative. For example, some imidazole derivatives have been found to inhibit the DNA-binding activity of certain proteins, significantly suppressing cell differentiation .

Future Directions

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is significant potential for future research and development in this area . This could include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , as well as the exploration of new applications for these compounds in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

5-(1H-imidazol-2-yl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)6-2-1-5(13-6)7-9-3-4-10-7/h1-4H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUWFIYCECLTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C2=CC=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423694
Record name 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915922-58-6
Record name 5-(1H-Imidazol-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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